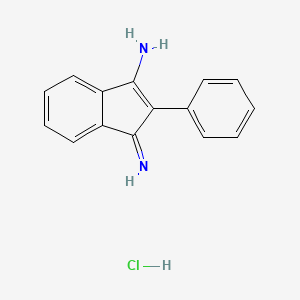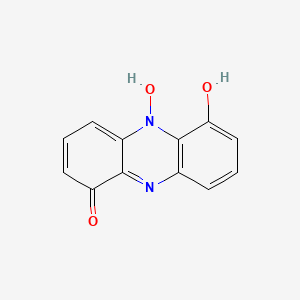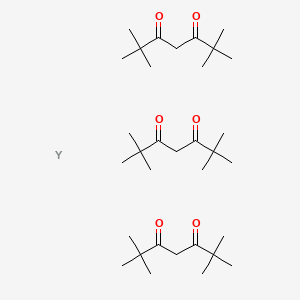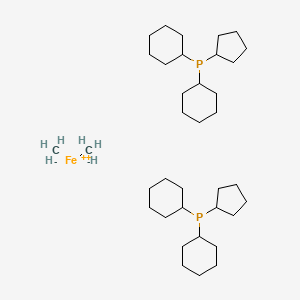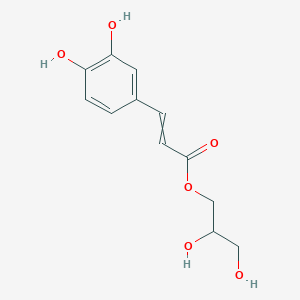
2,3-Dihydroxypropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C₁₂H₁₄O₆ and a molecular weight of 254.236 g/mol . This compound is known for its unique structure, which includes both dihydroxypropyl and dihydroxyphenyl groups. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate group to a single bond.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Ethers and esters with various alkyl or acyl groups.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2,3-dihydroxypropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters.
Caffeic Acid: Known for its antioxidant properties.
Ferulic Acid: Used in skincare products for its antioxidant effects.
Uniqueness
2,3-Dihydroxypropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its combination of dihydroxypropyl and dihydroxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
2179-24-0 |
|---|---|
Formule moléculaire |
C12H14O6 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O6/c13-6-9(14)7-18-12(17)4-2-8-1-3-10(15)11(16)5-8/h1-5,9,13-16H,6-7H2 |
Clé InChI |
NOHROAYVCRHDHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)OCC(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


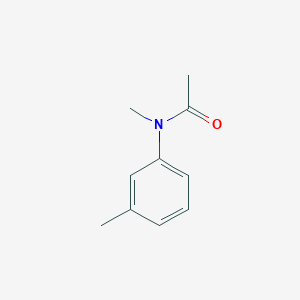

![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
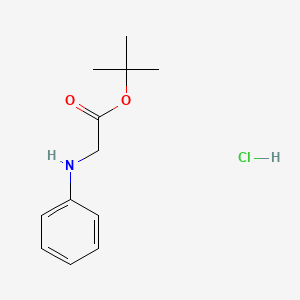
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
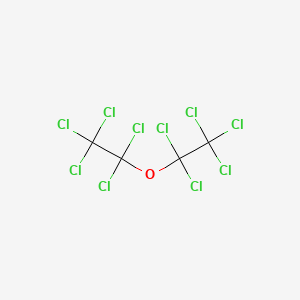
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
